molecular formula C12H11N3O3 B1298047 Ethyl 1,6-dihydro-6-oxo-2-(3-pyridinyl)-5-pyrimidinecarboxylate CAS No. 34750-63-5

Ethyl 1,6-dihydro-6-oxo-2-(3-pyridinyl)-5-pyrimidinecarboxylate

Cat. No. B1298047
CAS RN: 34750-63-5
M. Wt: 245.23 g/mol
InChI Key: IQGUYCSJQIAQIW-UHFFFAOYSA-N
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Description

Ethyl 1,6-dihydro-6-oxo-2-(3-pyridinyl)-5-pyrimidinecarboxylate is a compound that falls within the category of pyrimidine derivatives. These compounds are of significant interest due to their diverse range of biological activities and potential therapeutic applications. The compound is closely related to various synthesized pyrimidine derivatives that have been studied for their pharmacological activities, including their potential as antitumor agents, cardiotonic agents, and antioxidants .

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multicomponent reactions, such as the Biginelli reaction, or the condensation of different starting materials like aryl aldehydes, ethyl acetoacetate, and urea or thiourea . For instance, the synthesis of ethyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids involves the attachment of various pyridyl groups to the core pyrimidine structure . These synthetic routes typically aim to introduce functional groups that can enhance the biological activity of the compounds.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often elucidated using techniques such as X-ray crystallography, which provides detailed information about the three-dimensional arrangement of atoms within the molecule . The crystal structures can reveal important aspects of the compound's conformation and how it may interact with biological targets. Quantum chemical analysis and density functional theory calculations are also employed to predict the molecular geometry and vibrational frequencies, which can be compared with experimental data .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including alkylation, saponification, and decarboxylation, to yield new compounds with different properties . These reactions are often used to modify the core structure and introduce new functional groups that can alter the compound's biological activity or pharmacokinetic profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the pyrimidine ring. Spectroscopic methods like FT-IR, NMR, and mass spectrometry are used to characterize these compounds and confirm their structures . Additionally, computational studies can provide insights into properties like nonlinear optical behavior and molecular electrostatic potential, which may have implications for the compound's reactivity and interactions with biological targets .

Scientific Research Applications

Synthesis and Pharmacological Activities

Ethyl 1,6-dihydro-6-oxo-2-(3-pyridinyl)-5-pyrimidinecarboxylate has been explored for its synthesis and pharmacological activities. Notably, it demonstrated positive inotropic activity, although less potent than milrinone, and showed potential in anti-inflammatory, analgesic, and hypotensive applications (Mosti et al., 1994).

Cardiotonic Activity

Research focused on its cardiotonic activity revealed that certain derivatives of this compound exhibit appreciable positive inotropic activity, though not as significant as milrinone, a known cardiotonic agent (Mosti et al., 1992).

Crystal Structure Analysis

The crystal structure of ethyl 1,6-dihydro-6-oxo-2-(3-pyridinyl)-5-pyrimidinecarboxylate has been determined, contributing to the understanding of its molecular conformation and potential interactions (Yang, 2009).

Synthesis of Novel Compounds

This compound also serves as a precursor in the synthesis of various novel compounds, like pyrimido[1,2-a]pyrimidines, under specific conditions such as microwave irradiation and solvent-free environments (Eynde et al., 2001).

Antimicrobial Studies

Ethyl 1,6-dihydro-6-oxo-2-(3-pyridinyl)-5-pyrimidinecarboxylate has also been used in the synthesis of compounds for antimicrobial studies, highlighting its potential in developing new antimicrobial agents (Balogh et al., 1980).

properties

IUPAC Name

ethyl 6-oxo-2-pyridin-3-yl-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-2-18-12(17)9-7-14-10(15-11(9)16)8-4-3-5-13-6-8/h3-7H,2H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGUYCSJQIAQIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347177
Record name ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate

CAS RN

34750-63-5
Record name ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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